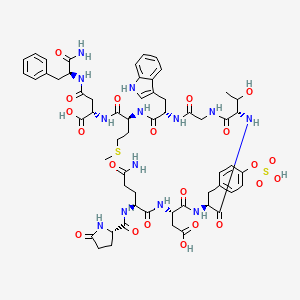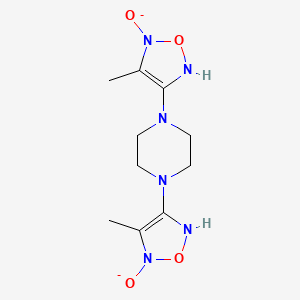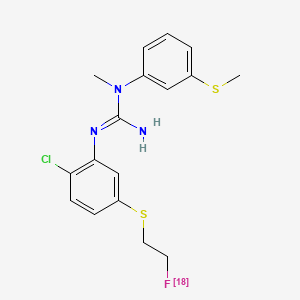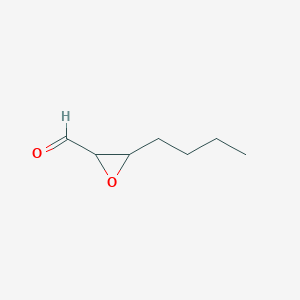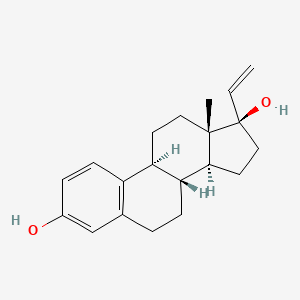
17alpha-Vinylestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-Vinylestradiol is a synthetic estrogenic compound that is structurally related to estradiol. It is characterized by the presence of a vinyl group at the 17-alpha position of the steroid nucleus. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Vinylestradiol typically involves the introduction of a vinyl group at the 17-alpha position of estradiol. One common method includes the use of vinyl magnesium bromide in a Grignard reaction with estrone, followed by reduction to yield this compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 17alpha-Vinylestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
17alpha-Vinylestradiol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of vinyl-substituted steroids.
Biology: Investigated for its estrogenic activity and potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 17alpha-Vinylestradiol involves binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction can modulate various physiological processes, including cell growth, differentiation, and metabolism. The compound’s unique structure allows it to interact with estrogen receptors in a manner distinct from other estrogens, potentially offering specific therapeutic benefits.
Comparaison Avec Des Composés Similaires
17beta-Estradiol: The natural form of estradiol with high estrogenic activity.
17alpha-Estradiol: A stereoisomer with reduced estrogenic activity compared to 17beta-Estradiol.
17alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of 17alpha-Vinylestradiol: this compound is unique due to the presence of the vinyl group at the 17-alpha position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity to estrogen receptors, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
7678-95-7 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17R)-17-ethenyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,5,7,12,16-18,21-22H,1,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 |
Clé InChI |
XHJMDTAEPZXEKG-SLHNCBLASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


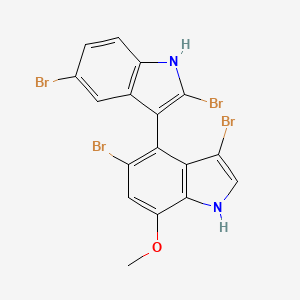
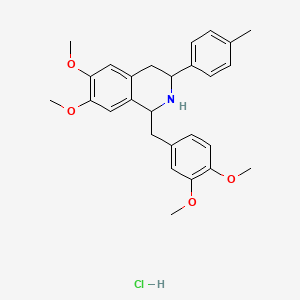
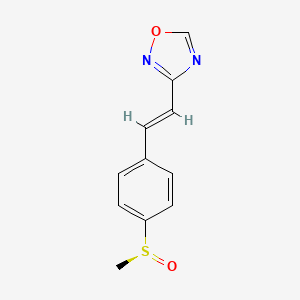
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)



